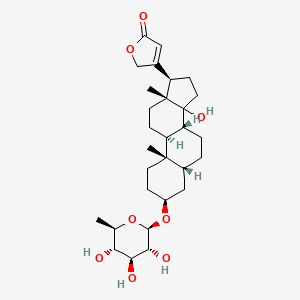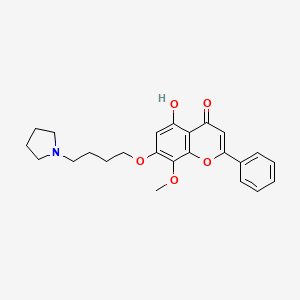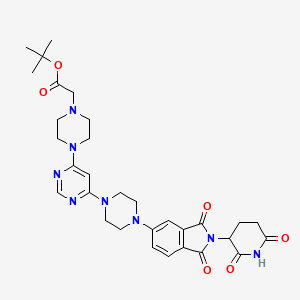
E3 Ligase Ligand-linker Conjugate 53
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 53 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, which is used to recruit the Cereblon protein and serves as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 53 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 53 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the linker is replaced or modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the linker and ligand.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield modified conjugates with different linkers, while oxidation and reduction reactions may alter the functional groups on the ligand or linker.
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 53 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular processes.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 53 exerts its effects by recruiting the Cereblon protein, which is part of the E3 ubiquitin ligase complex . The compound binds to the target protein and the E3 ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 53 is unique due to its specific ligand and linker combination, which allows it to effectively recruit Cereblon and facilitate targeted protein degradation . Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds use VHL as the E3 ligase ligand.
MDM2 Ligand-linker Conjugates: These compounds use MDM2 as the E3 ligase ligand.
cIAP1 Ligand-linker Conjugates: These compounds use cIAP1 as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its ability to recruit Cereblon and its role in the synthesis of PROTACs .
Propiedades
Fórmula molecular |
C31H38N8O6 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-[6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C31H38N8O6/c1-31(2,3)45-27(41)18-35-8-10-37(11-9-35)24-17-25(33-19-32-24)38-14-12-36(13-15-38)20-4-5-21-22(16-20)30(44)39(29(21)43)23-6-7-26(40)34-28(23)42/h4-5,16-17,19,23H,6-15,18H2,1-3H3,(H,34,40,42) |
Clave InChI |
NOLONUYZVBDALL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)

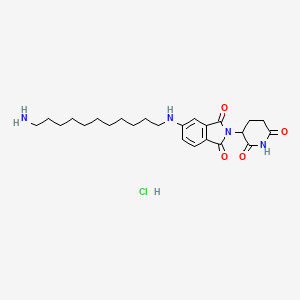
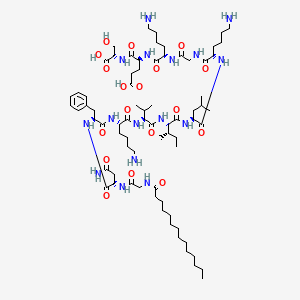
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
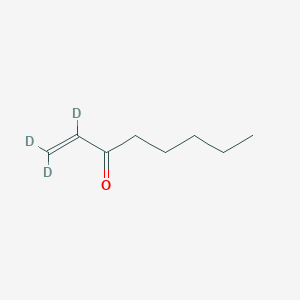
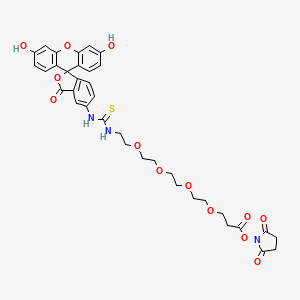
![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
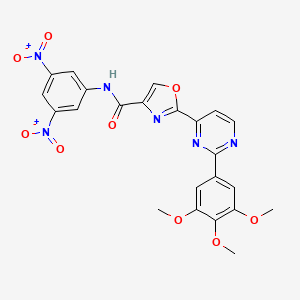
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
